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Compound of Interest

Compound Name: 4-Chloropyridine N-oxide

Cat. No.: B073858 Get Quote

Prepared by: Gemini, Senior Application Scientist

This technical guide provides an in-depth analysis of the essential spectroscopic data required

for the unequivocal identification and characterization of 4-Chloropyridine N-oxide (CAS No:

1121-76-2). For researchers, chemists, and drug development professionals, accurate

structural elucidation is the bedrock of scientific integrity. This document moves beyond a

simple recitation of data, offering insights into the causal relationships between molecular

structure and spectral output, reflecting field-proven methodologies for Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Architecture and Its Spectroscopic
Implications
4-Chloropyridine N-oxide is a heterocyclic compound with the molecular formula C₅H₄ClNO.

[1] Its structure is defined by a pyridine ring, with a chlorine atom at the C-4 position and an

oxygen atom coordinated to the ring nitrogen. This N-oxide functionality is not merely an

appendage; it fundamentally alters the electronic landscape of the aromatic ring. The N-O bond

introduces a dipole moment and acts as a powerful resonance donor while being inductively

withdrawing. This duality, coupled with the inductive effects of the C-4 chlorine, dictates the

chemical behavior and, consequently, the spectral "fingerprint" of the molecule. Understanding

this electronic interplay is critical for interpreting the data that follows.

Caption: Structure of 4-Chloropyridine N-oxide with atom numbering.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 4-Chloropyridine N-oxide, both ¹H and ¹³C NMR provide definitive

structural confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment
Expertise & Causality: The ¹H NMR spectrum of 4-Chloropyridine N-oxide is deceptively

simple, displaying a classic AA'BB' system. The chemical shifts of the aromatic protons are

governed by the electron density at their respective carbon atoms. The protons at the C-2 and

C-6 positions (Hα), adjacent to the electron-donating N-oxide group, are shifted significantly

downfield compared to pyridine itself. Conversely, the protons at the C-3 and C-5 positions

(Hβ), adjacent to the chlorinated carbon, appear at a relatively higher field. This clear

separation provides an immediate diagnostic check for the 4-substitution pattern.

Data Summary: ¹H NMR (400 MHz, DMSO-d₆) Data is representative and consistent with

values reported in standard databases like the Spectral Database for Organic Compounds

(SDBS).

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.25 Doublet (d) 2H H-2, H-6 (Hα)

~7.50 Doublet (d) 2H H-3, H-5 (Hβ)

Interpretation:

H-2, H-6 Signal (~8.25 ppm): The two equivalent protons alpha to the N-oxide are the most

deshielded. The N-oxide group's resonance donation increases electron density primarily at

the ortho (2,6) and para (4) positions. However, the powerful deshielding effect of the

positively charged nitrogen atom dominates, resulting in a pronounced downfield shift.

H-3, H-5 Signal (~7.50 ppm): These two equivalent protons are beta to the N-oxide and ortho

to the chlorine atom. They appear upfield relative to the alpha-protons. Their chemical shift is
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a balance between the shielding effect of being meta to the N-oxide and the deshielding

inductive effect of the adjacent chlorine.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Expertise & Causality: The proton-decoupled ¹³C NMR spectrum provides a count of unique

carbon environments. Due to the molecule's symmetry, only three signals are expected for the

pyridine ring carbons. The carbon directly attached to the electronegative chlorine (C-4) will

have a distinct chemical shift, as will the carbons flanking the N-oxide (C-2, C-6) and the

remaining pair (C-3, C-5).

Data Summary: ¹³C NMR (100 MHz, DMSO-d₆) Data is representative and consistent with

values reported in the literature and spectral databases.[2]

Chemical Shift (δ) ppm Assignment

~141.0 C-4

~139.5 C-2, C-6

~126.0 C-3, C-5

Interpretation:

C-4 Signal (~141.0 ppm): The carbon atom bearing the chlorine substituent (ipso-carbon) is

significantly deshielded.

C-2, C-6 Signal (~139.5 ppm): These carbons, alpha to the N-oxide, are also strongly

deshielded due to the electron-withdrawing nature of the N⁺-O⁻ group.

C-3, C-5 Signal (~126.0 ppm): The carbons at the 3 and 5 positions are the most shielded of

the ring carbons, appearing at the highest field.

Experimental Protocol: NMR Sample Preparation &
Acquisition
This protocol ensures reproducible, high-quality NMR data.
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Sample Preparation: Accurately weigh 5-10 mg of 4-Chloropyridine N-oxide.

Solvent Addition: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL

of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; it is an

excellent solvent for polar N-oxides and its residual proton signal (~2.50 ppm) does not

interfere with the analyte signals.

Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

A brief application of heat from a heat gun may be necessary if dissolution is slow.

Acquisition: Insert the tube into the NMR spectrometer. Acquire a standard ¹H spectrum

followed by a proton-decoupled ¹³C spectrum. Typical acquisition times are under 5 minutes

for ¹H and 30-60 minutes for ¹³C, depending on the desired signal-to-noise ratio.
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General Analytical Workflow

Weigh Sample (5-10 mg)

Dissolve in Solvent (e.g., DMSO-d6)

Transfer to NMR Tube

Acquire Spectra (¹H, ¹³C)

Process Data (FT, Phasing, Baseline)

Analyze & Interpret

Click to download full resolution via product page

Caption: A generalized workflow for spectroscopic sample analysis.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
Expertise & Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds.

For 4-Chloropyridine N-oxide, the most diagnostic absorption bands are those associated

with the N-O bond, the aromatic ring, and the C-Cl bond. The N-O stretching vibration is
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particularly characteristic of N-oxides and its position can be influenced by the electronic nature

of other ring substituents.

Data Summary: Key IR Absorption Bands (KBr Pellet) Data is representative and consistent

with values reported in standard databases like SDBS.[3]

Wavenumber (cm⁻¹) Intensity Vibrational Assignment

~3100-3000 Medium Aromatic C-H Stretch

~1600-1450 Strong
Aromatic C=C and C=N Ring

Stretching

~1260 Strong N-O Stretch

~850 Strong C-H Out-of-plane Bending

~750 Medium-Strong C-Cl Stretch

Interpretation:

N-O Stretch (~1260 cm⁻¹): This strong, sharp absorption is highly characteristic of the N-

oxide functional group and serves as a key confirmation of its presence.[4]

Aromatic Vibrations: The peaks in the 1600-1450 cm⁻¹ region confirm the aromatic nature of

the pyridine ring.

C-Cl Stretch (~750 cm⁻¹): The absorption in this region is consistent with the stretching

vibration of a chlorine atom attached to an aromatic ring.

Experimental Protocol: KBr Pellet Preparation
Drying: Ensure both the 4-Chloropyridine N-oxide sample and spectroscopic grade

Potassium Bromide (KBr) are thoroughly dry to avoid interference from water bands (~3400

cm⁻¹).

Mixing: Weigh approximately 1-2 mg of the sample and 100-150 mg of KBr. Grind them

together in an agate mortar and pestle until the mixture is a fine, homogenous powder.
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Pressing: Transfer a portion of the powder to a pellet press die. Apply pressure (typically 7-

10 tons) for several minutes to form a transparent or translucent pellet.

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Mass Spectrometry (MS): Determining Mass and
Fragmentation
Expertise & Causality: Electron Ionization Mass Spectrometry (EI-MS) provides the molecular

weight of the compound and offers structural clues through its fragmentation pattern. For 4-
Chloropyridine N-oxide, two features are immediately diagnostic: the molecular ion and the

characteristic isotopic pattern of chlorine.

Data Summary: Key EI-MS Fragments Data is representative and consistent with values

reported in standard databases like SDBS.[1][5]

m/z (mass-to-charge) Relative Intensity (%) Assignment

131 ~32
[M+2]⁺• Isotope Peak

(C₅H₄³⁷ClNO)

129 100
[M]⁺• Molecular Ion

(C₅H₄³⁵ClNO)

113 ~70 [M-O]⁺• (Loss of Oxygen)

78 ~50 [M-O-Cl]⁺ (Loss of O, then Cl)

Interpretation:

Molecular Ion Cluster (m/z 129/131): The base peak at m/z 129 corresponds to the

molecular weight of the compound with the ³⁵Cl isotope.[1] The presence of a peak at m/z

131 with roughly one-third the intensity is the definitive signature of a single chlorine atom

(natural abundance of ³⁵Cl:³⁷Cl is ~3:1).

[M-O]⁺• Fragment (m/z 113): A very common and characteristic fragmentation pathway for N-

oxides is the loss of a neutral oxygen atom (16 Da). This results in a strong peak

corresponding to the 4-chloropyridinium radical cation.
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[C₅H₄N]⁺ Fragment (m/z 78): Subsequent loss of a chlorine radical (35 Da) from the m/z 113

fragment yields the pyridinium cation radical at m/z 78.

Proposed MS Fragmentation Pathway

[C₅H₄ClNO]⁺•
m/z 129/131

[C₅H₄ClN]⁺•
m/z 113/115

- O

[C₅H₄N]⁺
m/z 78

- Cl•

Click to download full resolution via product page

Caption: Key fragmentation steps for 4-Chloropyridine N-oxide in EI-MS.

Experimental Protocol: Mass Spectrometry
Sample Introduction: For a solid sample with sufficient volatility, direct insertion probe or GC-

MS is suitable. A small amount of sample (~0.1 mg) is placed in a capillary tube.

Ionization: The sample is introduced into the high-vacuum source of the mass spectrometer

and bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization

and fragmentation.

Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a

quadrupole) based on their mass-to-charge ratio.

Detection: Ions are detected, and the resulting signal is processed to generate the mass

spectrum.
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Safety and Handling
4-Chloropyridine N-oxide is an irritant and should be handled with appropriate care.[4]

Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319),

and may cause respiratory irritation (H335).[4]

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile

gloves, and a lab coat. When handling the powder outside of a fume hood, a dust mask

(e.g., N95) is recommended.[4]

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

Wash hands thoroughly after handling.

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials like

strong oxidizing agents. Recommended storage temperature is 2-8°C.[1][4]

Conclusion
The structural identity of 4-Chloropyridine N-oxide is unequivocally confirmed by a cohesive

analysis of its NMR, IR, and Mass Spectra. ¹H NMR reveals the characteristic AA'BB' pattern of

a 4-substituted pyridine ring. ¹³C NMR confirms the three unique carbon environments. IR

spectroscopy provides definitive evidence of the N-O functional group, and Mass Spectrometry

confirms the molecular weight while the isotopic cluster and fragmentation pattern validate the

presence of a single chlorine atom and the N-oxide moiety. Together, these techniques provide

a robust, self-validating dataset essential for any research or development application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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